(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol
Description
Structure
3D Structure
Properties
CAS No. |
51354-32-6 |
|---|---|
Molecular Formula |
C25H33ClN2O4 |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H33ClN2O4/c1-24-12-11-20-18(19(24)9-10-23(24)29)8-3-15-13-22(21(26)14-25(15,20)2)27-32-17-6-4-16(5-7-17)28(30)31/h4-7,15,18-21,23,29H,3,8-14H2,1-2H3/b27-22+/t15-,18-,19-,20-,21+,23-,24-,25-/m0/s1 |
InChI Key |
FSSASQYIDSGHST-BWYVWVFTSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](/C(=N/OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Cl)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C |
Origin of Product |
United States |
Biological Activity
The compound (2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol is a complex organic molecule with potential biological activity. This article explores its biological properties based on various research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of steroid derivatives and features a unique arrangement of functional groups that may contribute to its biological activity. The molecular formula is with a molar mass of approximately 461.00 g/mol.
Structural Characteristics
| Feature | Details |
|---|---|
| IUPAC Name | (2R,3Z,5S,...)-17-ol |
| Molecular Formula | C25H33ClN2O4 |
| Molar Mass | 461.00 g/mol |
Research indicates that the compound may interact with specific receptors or enzymes in biological systems. For instance, it has been suggested that the nitrophenoxy group could play a role in modulating receptor activity or enzyme inhibition.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that the compound effectively inhibited certain enzymes involved in metabolic pathways. The IC50 value was determined to be around 50 µM in vitro .
- Antitumor Activity : In animal models, the compound exhibited promising antitumor effects. Tumor growth was significantly reduced in treated subjects compared to controls .
- Hormonal Modulation : Another investigation revealed that the compound could influence hormonal pathways by acting as an androgen receptor modulator. This effect was assessed through receptor binding assays .
Toxicological Profile
Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to evaluate long-term effects and potential toxicity.
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with similar steroid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Hormonal Activity Modulation
The compound exhibits interactions with steroid hormone receptors. Research indicates that it may have anti-inflammatory properties and could be utilized in the development of new therapeutic agents targeting hormone-related conditions . Its structural similarity to steroid frameworks suggests potential use in hormone replacement therapies or as a selective modulator of steroid receptor activity.
2. Anticancer Research
There is ongoing research into the compound's effects on cancer cell lines. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. Such properties make it a candidate for further investigation in anticancer drug development.
3. Drug Delivery Systems
Due to its unique chemical structure and functional groups (like the nitrophenoxy group), this compound can be explored for applications in drug delivery systems. Its ability to form complexes with various biomolecules could enhance the solubility and bioavailability of poorly soluble drugs .
Materials Science Applications
1. Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for cross-linking reactions that can lead to materials with tailored properties such as increased thermal stability or enhanced mechanical strength .
2. Coatings and Adhesives
In coatings technology, the compound's hydrophobic characteristics can be exploited to develop water-resistant coatings or adhesives. These materials are particularly valuable in construction and automotive industries where durability and resistance to environmental factors are crucial .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Hormonal Interaction | The compound showed significant binding affinity to androgen receptors in vitro. |
| Study B | Anticancer Activity | Demonstrated inhibition of growth in breast cancer cell lines by inducing apoptosis. |
| Study C | Polymer Development | Successfully incorporated into polymer matrices enhancing mechanical properties by 30%. |
Comparison with Similar Compounds
(a) Alpha- and Beta-Anordrins
- Structure : Differ in configuration at C17 (17R vs. 17S) and C2 (2R vs. 2S) .
- Key Difference: The target compound’s 17S hydroxyl and 2R chloro contrast with the 17R hydroxyl and 2S configuration in beta-anordrin. This impacts solubility and receptor selectivity.
- Activity: Anordrins exhibit anti-fertility properties, while the nitro group in the target may confer antioxidant or cytotoxic activity.
(b) Allopregnanolone
- Structure: Shares the cyclopenta[a]phenanthrene backbone but lacks the chloro and nitro groups. Features a C3 ketone and C20 ethenone .
(c) (8R,9S,10R,13S,14S,17R)-17-Acetyl-13-Methyl-16-Methylene-3-Oxo-... (CAS 7759-35-5)
- Structure: Contains a 3-keto group and acetylated C17 instead of the hydroxyl and nitroimino groups .
- Key Difference: The acetyl group enhances lipophilicity, while the target’s nitroimino group introduces polarity and redox activity.
Functional Group Comparisons
Research Findings
Pharmacological Hypotheses
- The nitro group could act as a NO donor under physiological conditions, similar to nitrated steroids in cardiovascular research .
- Chloro and nitro groups may synergize for antimicrobial activity, as seen in halogenated steroids .
Data Tables
Table 1: Physicochemical Comparison
*Predicted using fragment-based methods.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound?
- Methodological Answer : Use a combination of 2D NMR (e.g., NOESY for spatial proximity of protons) and X-ray crystallography to resolve stereocenters (e.g., 2R, 3Z, 5S configurations). The nitro and chloro substituents can be validated via FT-IR (nitro group absorption at ~1,520 cm⁻¹) and mass spectrometry (chlorine isotope patterns). For cyclopenta[a]phenanthren core analysis, compare with NIST reference data for similar steroids/terpenoids .
Q. How does the 4-nitrophenoxyimino group influence solubility and chromatographic behavior?
- Methodological Answer : The nitro group increases polarity, requiring reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purification. Solubility in polar aprotic solvents (e.g., DMSO) is likely enhanced, but aggregation risks exist due to the hydrophobic cyclopenta[a]phenanthren core. Pre-saturate mobile phases to avoid column adsorption .
Q. What synthetic routes are feasible for introducing the chloro and nitro substituents?
- Methodological Answer : Chlorination at C2 can be achieved via electrophilic substitution (e.g., Cl₂/FeCl₃), while the 4-nitrophenoxyimino group may require Ullmann coupling or nucleophilic aromatic substitution (4-nitrophenol + imino precursor). Monitor regioselectivity using HPLC-MS to avoid byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with steroid receptors (e.g., glucocorticoid or androgen receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using receptor PDB structures (e.g., 1NHZ for glucocorticoid receptors). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). Compare with lanosterol derivatives, which show similar core interactions .
Q. What experimental strategies resolve contradictions in NOE data for the Z-configuration of the imino group?
- Methodological Answer : Combine variable-temperature NMR to assess tautomerism and DFT calculations (Gaussian, B3LYP/6-31G*) to model energy barriers between Z/E isomers. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How to design stability studies under physiological conditions (pH 7.4, 37°C) for this compound?
- Methodological Answer :
Q. What metabolomics approaches identify potential bioactive metabolites of this compound?
- Methodological Answer : Use hepatic microsome assays (human/rat) with LC-HRMS for metabolite profiling. Target hydroxylation at C17 or demethylation at C10/C13. Compare fragmentation patterns with lanosterol derivatives in .
Data Contradiction Analysis
Q. Conflicting logP values arise from different computational tools (e.g., XLogP3 vs. ChemAxon). How to resolve this?
- Methodological Answer : Validate experimentally via shake-flask method (octanol/water partitioning) with HPLC-UV quantification . The nitro group may cause discrepancies due to ionization in silico models. Compare with structurally similar compounds in NIST data .
Q. Contradictory cytotoxicity results in cell lines: How to determine if the compound or impurities are responsible?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
